molecular formula C12H12O2 B15202820 5-Benzyl-3-methylideneoxolan-2-one CAS No. 77547-07-0

5-Benzyl-3-methylideneoxolan-2-one

Cat. No.: B15202820
CAS No.: 77547-07-0
M. Wt: 188.22 g/mol
InChI Key: XXZZLJOGOSEOLI-UHFFFAOYSA-N
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Description

5-Benzyl-3-methylideneoxolan-2-one: is an organic compound with the molecular formula C11H10O2 . It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a benzyl group attached to the oxolanone ring and a methylene group at the third position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and an appropriate oxalyl chloride derivative.

    Formation of Intermediate: Benzyl alcohol reacts with oxalyl chloride to form benzyl chloroformate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as triethylamine, to form the oxolanone ring.

    Introduction of Methylene Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of benzyl alcohol and oxalyl chloride.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-3-methylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 5-Benzyl-3-methylideneoxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the benzyl and methylene groups, which can participate in various chemical reactions. The molecular pathways involved include:

    Nucleophilic Attack: The benzyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds.

    Electrophilic Addition: The methylene group can participate in electrophilic addition reactions, resulting in the formation of new derivatives.

Comparison with Similar Compounds

    5-Benzyl-3-methylideneoxazolidin-2-one: Similar structure but with an oxazolidinone ring.

    5-Benzyl-3-methylideneoxazoline-2-one: Similar structure but with an oxazoline ring.

    5-Benzyl-3-methylideneoxathiazolidin-2-one: Similar structure but with an oxathiazolidinone ring.

Uniqueness: 5-Benzyl-3-methylideneoxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

77547-07-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

5-benzyl-3-methylideneoxolan-2-one

InChI

InChI=1S/C12H12O2/c1-9-7-11(14-12(9)13)8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

XXZZLJOGOSEOLI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)CC2=CC=CC=C2

Origin of Product

United States

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